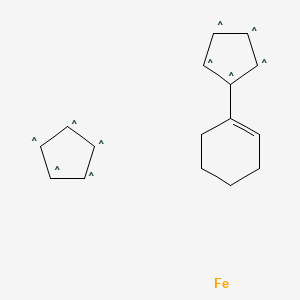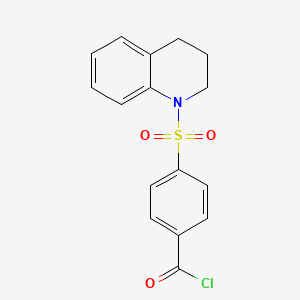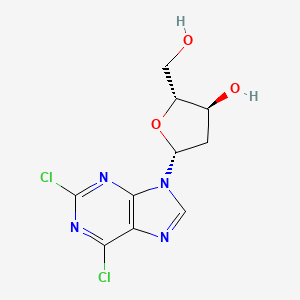
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1431329-59-7 . It has a molecular weight of 215.17 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H8F3NO/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Applications De Recherche Scientifique
Photochemical Reactions and Heterocycle Synthesis
4-Methoxy-3-methyl-5-(trifluoromethyl)benzonitrile has been studied in the context of photochemical reactions. For instance, irradiation of 3-phenyl-2H-azirines in the presence of carboxylate esters yields 5-alkoxy-3-oxazolines, which can be transformed into 5-methoxy-3-oxazolines, a class of heterocyclic compounds. This transformation involves regiospecific addition of the ester carbonyl group to a benzonitrile-methylide 'dipole' derived from azirines (Gilgen, Hansen, Heimgartner, Sieber, Uebelhart, Schmid, Schönholzer, & Oberhänsli, 1975).
Intramolecular Charge Transfer Studies
The compound has also been involved in studies related to intramolecular charge transfer. Specifically, research on trans-4-(N-arylamino)stilbene derivatives, where the substituents in the N-aryl group (including trifluoromethyl) significantly influence the formation of twisted intramolecular charge transfer states, contributing to the understanding of the photochemical behavior of these compounds in various solvents (Yang, Liau, Wang, & Hwang, 2004).
Electrolyte Additive in Lithium-Ion Batteries
4-(Trifluoromethyl)-benzonitrile, a related compound, has been used as a novel electrolyte additive for high-voltage lithium-ion batteries. It significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, indicating its potential utility in enhancing the performance and longevity of these batteries (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).
Chemical Synthesis and Ligand Formation
The compound is also relevant in the synthesis of highly substituted ligands. For instance, reactions involving 3-methoxycarbonyl-2-methyl-substituted 4-oxo-4H-chromones with N-methylhydrazine lead to the formation of pyrazole ligands, which can be complexed with metals like platinum(II) and palladium(II). This showcases its role in creating complex structures for potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVJFWUMMAUFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)


![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)

![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)
![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)
![6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one](/img/structure/B1433166.png)

![methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1433169.png)
![[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid](/img/structure/B1433171.png)
![4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1433172.png)
![2,5-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1433175.png)